molecular formula C28H18N2O6 B4921192 7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B4921192
M. Wt: 478.5 g/mol
InChI Key: HWTZFYUZPOTJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound with a unique heptacyclic structure. This compound is characterized by its multiple fused rings and the presence of diaza (nitrogen-containing) and hydroxyethyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves multiple steps, including the formation of the heptacyclic core and the introduction of hydroxyethyl groups. The synthetic routes typically involve cyclization reactions, followed by functional group modifications. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The diaza groups can be reduced to form amines.

    Substitution: The hydroxyethyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design.

    Medicine: It is being investigated for its potential therapeutic properties.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the diaza groups can participate in coordination chemistry. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other heptacyclic structures with different functional groups. For example:

    7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone: This compound has oxygen atoms instead of nitrogen atoms.

    7,18-diboraheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone: This compound has boron atoms instead of nitrogen atoms The uniqueness of 7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[146222,503,1204,9013,23

Properties

IUPAC Name

7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2O6/c31-11-9-29-25(33)17-5-1-13-14-2-6-19-24-20(28(36)30(10-12-32)27(19)35)8-4-16(22(14)24)15-3-7-18(26(29)34)23(17)21(13)15/h1-8,31-32H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTZFYUZPOTJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCO)C(=O)N(C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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